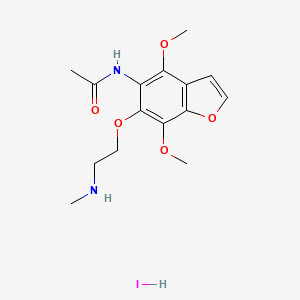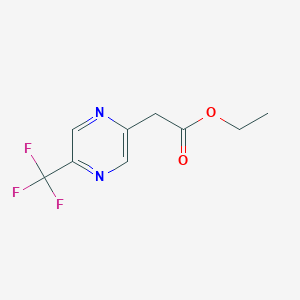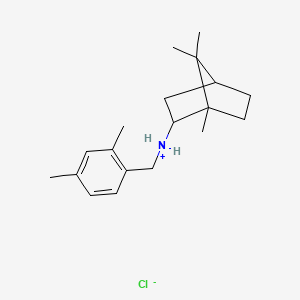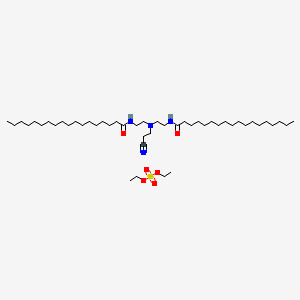
N,N'-Distearoyl-N''-cyanoethyldiethylenetriamine, diethyl sulfate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt is a complex organic compound with the molecular formula C47H94N4O6S and a molecular weight of 843.3375 g/mol . This compound is known for its unique structure, which includes long hydrocarbon chains and a cyano group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt involves multiple steps. The starting materials typically include stearic acid, diethylenetriamine, and cyanoethyl reagents. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments to ensure purity and yieldThe final step involves the addition of diethyl sulfate to form the salt .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, cosmetics, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. The cyano group may also interact with specific enzymes, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with different functional groups and applications.
Diethylethanolamine: Another compound with similar structural features but different chemical properties and uses.
Uniqueness
N,N’-Distearoyl-N’'-cyanoethyldiethylenetriamine, diethyl sulfate salt is unique due to its long hydrocarbon chains and cyano group, which confer specific physical and chemical properties. Its ability to act as a surfactant and its potential biological activities set it apart from other similar compounds .
Propriétés
Numéro CAS |
70693-75-3 |
|---|---|
Formule moléculaire |
C47H94N4O6S |
Poids moléculaire |
843.3 g/mol |
Nom IUPAC |
N-[2-[2-cyanoethyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide;diethyl sulfate |
InChI |
InChI=1S/C43H84N4O2.C4H10O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)45-37-40-47(39-33-36-44)41-38-46-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-7-9(5,6)8-4-2/h3-35,37-41H2,1-2H3,(H,45,48)(H,46,49);3-4H2,1-2H3 |
Clé InChI |
RCLIBJFBPOKHPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


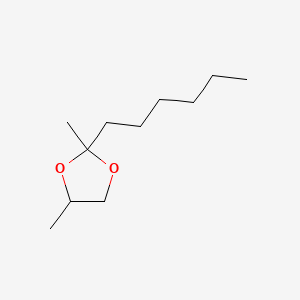
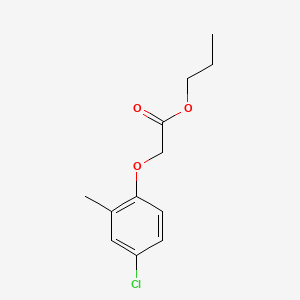
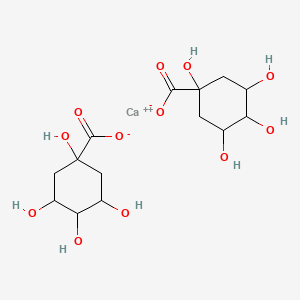


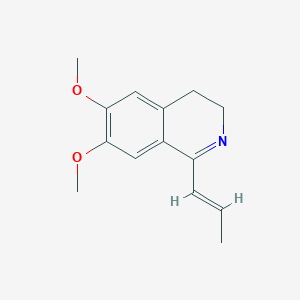
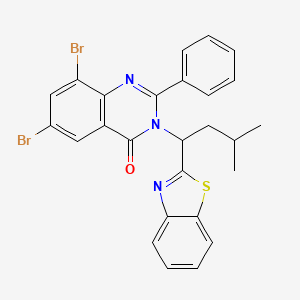

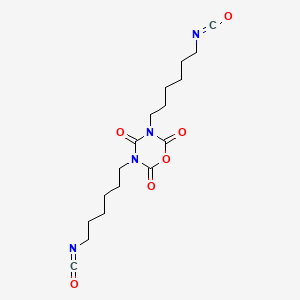
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)

